molecular formula C10H8O5S B1216863 6,7-dihydroxynaphthalene-2-sulfonic acid CAS No. 92-27-3

6,7-dihydroxynaphthalene-2-sulfonic acid

Cat. No.: B1216863
CAS No.: 92-27-3
M. Wt: 240.23 g/mol
InChI Key: DKJVSIITPZVTRO-UHFFFAOYSA-N
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Description

6,7-Dihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H8O5S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 6 and 7, and a sulfonic acid group at position 2. This compound is known for its solubility in water and its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dihydroxynaphthalene-2-sulfonic acid can be synthesized by heating 2-hydroxynaphthalene-3,6-disulfonic acid with 70% caustic soda liquor at 270°C for 4 hours. The reaction mixture is then diluted with water and poured into excess hydrochloric acid, resulting in the precipitation of the product, which is filtered off and washed with brine .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors for heating and mixing, followed by filtration and purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dihydroxynaphthalene-2-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydroxynaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and electron transfer processes, while the sulfonic acid group enhances solubility and reactivity. These interactions facilitate its role in chemical synthesis and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxynaphthalene-6-sulfonic acid
  • 1,7-Dihydroxynaphthalene
  • 2,7-Dihydroxynaphthalene

Uniqueness

6,7-Dihydroxynaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and reactivity make it particularly valuable in various industrial and research applications .

Properties

IUPAC Name

6,7-dihydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12/h1-5,11-12H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJVSIITPZVTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059047
Record name 2-Naphthalenesulfonic acid, 6,7-dihydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID4059047
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Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-27-3
Record name Coupler 2,3
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Naphthalenesulfonic acid, 6,7-dihydroxy-
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Record name 2-Naphthalenesulfonic acid, 6,7-dihydroxy-
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Record name 2-Naphthalenesulfonic acid, 6,7-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydroxynaphthalene-2-sulphonic acid
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Synthesis routes and methods

Procedure details

Disodium 2-hydroxynaphthalene-3,6-disulfonate (348 g) was added to 176 g of a 50% aqueous solution of sodium hydroxide, and the mixture was stirred. Then, 900 g of a hydrogenated triphenyl mixture was mixed, and the resulting mixture was dehydrated. The dehydrated mixture was reacted at 270° C. for 1.5 hours in a nitrogen stream. After cooling, 2 liters of water was added to the reaction mixture to separate the reaction medium layer. The aqueous layer was decolorized with activated carbon, and then precipitated with an acid to give 231 g (yield 96.3%) of 2,3-dihydroxynaphthalene-6-sulfonic acid.
Quantity
348 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrogenated triphenyl
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

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